molecular formula C3H2BrNO2S2 B12965858 4-Bromothiazole-5-sulfinic acid

4-Bromothiazole-5-sulfinic acid

Cat. No.: B12965858
M. Wt: 228.1 g/mol
InChI Key: ADSWSKUIQANCFA-UHFFFAOYSA-N
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Description

4-Bromothiazole-5-sulfinic acid is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a sulfinic acid (-SO₂H) group at the 5-position. The sulfinic acid moiety confers unique reactivity, enabling its use as an intermediate in organic synthesis, though its stability and handling precautions differ significantly from sulfonyl or sulfoxide derivatives .

Properties

Molecular Formula

C3H2BrNO2S2

Molecular Weight

228.1 g/mol

IUPAC Name

4-bromo-1,3-thiazole-5-sulfinic acid

InChI

InChI=1S/C3H2BrNO2S2/c4-2-3(9(6)7)8-1-5-2/h1H,(H,6,7)

InChI Key

ADSWSKUIQANCFA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)S(=O)O)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiazole-5-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromothiazole-5-sulfinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-bromothiazole-5-sulfinic acid with key analogs, focusing on structural features, physicochemical properties, and applications.

Compound Structure Key Functional Groups Applications Stability/Reactivity
This compound Thiazole ring with Br (C4), -SO₂H (C5) Sulfinic acid, bromothiazole Synthetic intermediate, potential drug precursor Air-sensitive; prone to oxidation
5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole Thiadiazole ring with Br-Ph-SO, methyl Sulfoxide, bromophenyl, thiadiazole Antimicrobial research, kinase inhibition Stable under inert conditions; oxidizes slowly
4-[(4-Bromophenyl)sulfonyl]benzoic acid Benzoic acid with Br-Ph-SO₂ Sulfonyl, bromophenyl, carboxylic acid Polymer additives, corrosion inhibitors High thermal stability; hydrolytically inert
4-(4-Bromophenyl)-4-methyl-2-sulfanyl-imidazolone Imidazolone with Br-Ph, sulfanyl (-SH) Sulfanyl, bromophenyl, imidazolone Drug impurity reference standard Sensitive to light; requires refrigeration

Research Findings and Industrial Relevance

Material Science

  • Sulfonyl benzoic acid derivatives demonstrate utility in polymer cross-linking, with thermal degradation temperatures exceeding 200°C .

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